molecular formula C10H15ClN2 B12106634 3-Pyrrolidin-2-ylaniline;hydrochloride

3-Pyrrolidin-2-ylaniline;hydrochloride

Cat. No.: B12106634
M. Wt: 198.69 g/mol
InChI Key: HFVXLQWMCBMRJE-UHFFFAOYSA-N
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Description

3-Pyrrolidin-2-ylaniline;hydrochloride is a compound that features a pyrrolidine ring attached to an aniline moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidin-2-ylaniline;hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the aniline group. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The aniline group can then be introduced through a substitution reaction.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt and nickel oxide catalyst at high temperatures and pressures . This method is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-2-ylaniline;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Pyrrolidin-2-one derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-2-ylaniline;hydrochloride involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry can influence its binding affinity and selectivity towards these targets . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrrolidin-2-ylaniline;hydrochloride is unique due to its combination of a pyrrolidine ring and an aniline moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

3-pyrrolidin-2-ylaniline;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6,11H2;1H

InChI Key

HFVXLQWMCBMRJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)N.Cl

Origin of Product

United States

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